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Welcome to the technical support center for chemists working with 2-propylcyclobutanone.

This resource, designed for researchers, scientists, and drug development professionals,

provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address

the unique challenges posed by the inherent ring strain of the cyclobutane ring in this versatile

building block. As Senior Application Scientists, we aim to provide not only protocols but also

the underlying mechanistic reasoning to empower you to overcome experimental hurdles and

achieve your synthetic goals.

Understanding the Challenge: The Strained
Cyclobutane Ring
The reactivity of 2-propylcyclobutanone is dominated by the significant ring strain of the four-

membered ring, a consequence of bond angles deviating from the ideal 109.5° of sp³

hybridized carbons.[1] This strain serves as a powerful driving force for a variety of reactions,

including ring-opening, ring expansion, and rearrangements, which can be both synthetically

useful and a source of unwanted side products.[2][3][4][5] The presence of the 2-propyl group

further influences the regioselectivity and stereoselectivity of these transformations. This guide

will help you harness this reactivity productively.

Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with 2-
propylcyclobutanone, offering plausible explanations and actionable solutions.
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Problem 1: Low Yield in Baeyer-Villiger Oxidation due to Competing Pathways

Issue: You are attempting a Baeyer-Villiger oxidation of 2-propylcyclobutanone to obtain the

corresponding lactone, but you observe a mixture of products, including ring-opened species,

and the yield of the desired lactone is low.

Plausible Causes & Solutions:

Migratory Aptitude and Regioselectivity: The Baeyer-Villiger oxidation's regioselectivity is

determined by the migratory aptitude of the groups attached to the carbonyl.[6][7][8] For 2-
propylcyclobutanone, there is a competition between the migration of the more substituted

secondary carbon and the less substituted primary carbon of the cyclobutane ring. The

general migratory aptitude order is tertiary > secondary > phenyl > primary > methyl.[6] In

this case, the secondary carbon is expected to migrate preferentially, leading to the desired

lactone. However, under harsh conditions, other pathways can become competitive.

Acid-Catalyzed Ring Opening: The peroxyacids used in Baeyer-Villiger oxidations are acidic

and can catalyze the protonation of the carbonyl oxygen, which can be followed by a ring-

opening cascade, especially at elevated temperatures.[4]

Choice of Peroxyacid: More reactive peroxyacids, while faster, may lead to more side

products.

Recommended Protocol & Troubleshooting Steps:

Choice of Reagent: Use a milder peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA)

or trifluoroperacetic acid (TFPAA) generated in situ.

Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature)

to minimize acid-catalyzed side reactions.

Buffering: In some cases, adding a buffer such as sodium bicarbonate or disodium hydrogen

phosphate can help to control the acidity of the reaction mixture.

Monitoring: Closely monitor the reaction progress by TLC or GC-MS to avoid prolonged

reaction times that can lead to product degradation.
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Condition Reagent Temperature Expected Outcome

Standard m-CPBA 0 °C to RT

Moderate to good

yield of the desired

lactone.

For sluggish reactions Trifluoroperacetic acid 0 °C

Higher reactivity, but

potential for more side

products.

To minimize acidity
m-CPBA with

NaHCO₃
0 °C to RT

Reduced side

reactions, potentially

slower reaction rate.

Problem 2: Poor Stereoselectivity in the Reduction of the Carbonyl Group

Issue: You are reducing 2-propylcyclobutanone to the corresponding alcohol but are

obtaining a mixture of cis and trans isomers with poor diastereoselectivity.

Plausible Causes & Solutions:

Steric Hindrance: The approach of the hydride reagent to the carbonyl carbon is influenced

by the steric bulk of the propyl group. Attack from the face opposite to the propyl group (anti-

attack) leads to the cis-alcohol, while attack from the same face (syn-attack) yields the trans-

alcohol.

Reducing Agent Size: The size of the hydride reagent can significantly impact the facial

selectivity. Larger, bulkier reducing agents will be more sensitive to steric hindrance.[9]

Chelation Control: If a Lewis acidic metal is present in the hydride reagent (e.g., Li⁺ in

LiAlH₄), it can coordinate to the carbonyl oxygen, influencing the trajectory of the hydride

attack.[9]

Strategies for Improving Stereoselectivity:

For the cis-isomer (anti-attack): Use a bulky hydride reagent that will preferentially attack

from the less hindered face, opposite the propyl group.
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Recommended Reagent: Lithium tri-sec-butylborohydride (L-Selectride®) or sodium tri-

sec-butylborohydride (N-Selectride®).

For the trans-isomer (syn-attack): This is generally more challenging due to sterics. A

smaller, less hindered reducing agent might show a slight preference for the trans product,

but high selectivity is difficult to achieve. Chelation control with a reagent like

diisobutylaluminium hydride (DIBAL-H) at low temperatures could be explored.

Experimental Protocol for High cis-Selectivity:

Dissolve 2-propylcyclobutanone in dry THF under an inert atmosphere (e.g., argon or

nitrogen).

Cool the solution to -78 °C in a dry ice/acetone bath.

Slowly add a solution of L-Selectride® (1.0 M in THF) dropwise.

Stir the reaction at -78 °C and monitor its progress by TLC.

Upon completion, quench the reaction by the slow addition of water, followed by aqueous

sodium hydroxide and hydrogen peroxide.

Extract the product with an organic solvent, dry, and purify by column chromatography.

Problem 3: Uncontrolled Ring Opening during Grignard or Organolithium Addition

Issue: When attempting to add a Grignard or organolithium reagent to the carbonyl of 2-
propylcyclobutanone, you observe significant formation of ring-opened byproducts instead of

the expected tertiary alcohol.

Plausible Cause & Solutions:

β-Carbon Elimination: The initial addition of the organometallic reagent to the carbonyl forms

a magnesium or lithium alkoxide intermediate. The high ring strain can promote a

subsequent β-carbon elimination, leading to a ring-opened enolate.[3][5] This is a known

reactivity pattern for cyclobutanones.[3][5]

Mitigation Strategies:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b12095275?utm_src=pdf-body
https://www.benchchem.com/product/b12095275?utm_src=pdf-body
https://www.benchchem.com/product/b12095275?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/2022/cc/d2cc03007a/unauth
https://pubs.rsc.org/en/content/articlelanding/2022/cc/d2cc03007a/unauth
https://pubs.rsc.org/en/content/articlelanding/2022/cc/d2cc03007a/unauth
https://pubs.rsc.org/en/content/articlelanding/2022/cc/d2cc03007a/unauth
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12095275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Low Temperature: Perform the reaction at very low temperatures (e.g., -78 °C to -100 °C) to

disfavor the ring-opening pathway, which typically has a higher activation energy than the

initial addition.

Choice of Organometallic Reagent: Organolithium reagents are generally more reactive and

can sometimes lead to more side reactions than Grignard reagents.[10][11][12] Consider

using the corresponding Grignard reagent if you are using an organolithium.

Rapid Quenching: Once the addition is complete (as determined by TLC or other

monitoring), quench the reaction at low temperature with a proton source (e.g., saturated

aqueous ammonium chloride) to protonate the alkoxide before it has a chance to undergo

ring opening.

Diagram: Competing Pathways in Organometallic Addition

2-Propylcyclobutanone + R-MgX Alkoxide IntermediateNucleophilic Addition

Desired Tertiary AlcoholProtonation (Quench)

Ring-Opened Product

β-Carbon Elimination
(Ring Opening)

Click to download full resolution via product page

Caption: Desired vs. undesired pathways in Grignard reactions.

Frequently Asked Questions (FAQs)
FAQ 1: What are the expected regiochemical outcomes for the enolization of 2-
propylcyclobutanone?

The regioselectivity of enolate formation is governed by a balance of kinetic and

thermodynamic control.

Kinetic Enolate: Deprotonation at the less substituted α-carbon (C4) is generally faster due to

lower steric hindrance. Using a bulky, non-nucleophilic base like lithium diisopropylamide

(LDA) at low temperatures (-78 °C) will favor the formation of the kinetic enolate.
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Thermodynamic Enolate: The more substituted enolate, with the double bond between C2

and the carbonyl carbon, is thermodynamically more stable. To favor this isomer,

equilibrating conditions are needed, such as using a weaker base like potassium tert-

butoxide in tert-butanol at higher temperatures. However, achieving high selectivity for the

thermodynamic enolate of a 2-substituted cyclobutanone can be challenging due to

competing side reactions. "Soft enolization" conditions have been shown to improve

regioselectivity in some cyclic systems.[13][14][15]

Diagram: Kinetic vs. Thermodynamic Enolization

Kinetic Control Thermodynamic Control

2-Propylcyclobutanone

Less Substituted Enolate

LDA, THF, -78 °C

2-Propylcyclobutanone

More Substituted Enolate

KOtBu, t-BuOH, RT

Click to download full resolution via product page

Caption: Conditions for selective enolate formation.

FAQ 2: Are Wittig reactions feasible with 2-propylcyclobutanone, and what are the potential

complications?

Yes, Wittig reactions are feasible, but the inherent steric hindrance around the carbonyl group

can be a challenge.

Reactivity of the Ylide: Unstabilized ylides (e.g., from alkyltriphenylphosphonium halides) are

more reactive and generally necessary for successful reactions with sterically hindered

ketones like 2-propylcyclobutanone.[16] Stabilized ylides (e.g., those containing an

adjacent ester or ketone) are often too unreactive.[17]
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Potential for Low Yields: Due to steric hindrance, the reaction may be slow and require

elevated temperatures, which can lead to decomposition of the ylide or the product.[16][18]

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, using a phosphonate

carbanion, is often a better alternative for hindered ketones as the phosphonate reagents are

generally more reactive and the water-soluble phosphate byproduct simplifies purification.

FAQ 3: Can I expect ring expansion reactions with 2-propylcyclobutanone?

Yes, ring expansion is a common and synthetically valuable reaction pathway for

cyclobutanones.[2][19][20]

Diazomethane-Mediated Ring Expansion: Reaction with diazomethane can lead to the

formation of 2-propylcyclopentanone. This reaction proceeds via nucleophilic attack of

diazomethane on the carbonyl carbon, followed by rearrangement with expulsion of nitrogen

gas.

Tiffeneau-Demjanov Rearrangement: This involves the conversion of the cyclobutanone to a

cyanohydrin, followed by reduction to an amino alcohol and subsequent treatment with

nitrous acid to induce a ring expansion to a cyclopentanone.

Lewis Acid-Catalyzed Rearrangements: Certain Lewis acids can promote the rearrangement

of cyclobutanones, leading to ring-expanded products. The outcome can be highly

dependent on the choice of Lewis acid and the substrate.[21]

References
Zhang, W. (2002). Discovery and Development of Cyclobutanone-Based Free Radical Ring
Expansion and Annulation Reactions. Current Organic Chemistry, 6(11), 1015-1029. [Link]
ResearchGate. (2002). (PDF)
Wang, B., Zhong, H., & Tian, X. (2022). KOtBu-promoted Michael/aldol/ring-opening cascade
reaction of cyclobutanones with chalcones.
ResearchGate. (2021). Fe‐Catalyzed Ring‐Opening Reaction of Cyclobutanones 1. [Link]
ResearchGate. (n.d.). Scheme 2.
Wang, Y., et al. (2023). Recent advances in ring-opening of cyclobutanone oximes for
capturing SO2, CO or O2 via a radical process. Organic & Biomolecular Chemistry, 21(46),
9333-9345. [Link]
Organic Chemistry Portal. (n.d.). Cyclobutanone synthesis. [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://en.wikipedia.org/wiki/Wittig_reaction
https://www.researchgate.net/publication/273638793_Theoretical_study_of_the_Wittig_reaction_of_cyclic_ketones_with_phosphorus_ylide
https://www.benchchem.com/product/b12095275?utm_src=pdf-body
https://benthamscience.com/public/article/9436
https://www.researchgate.net/publication/233680375_Discovery_and_Development_of_Cyclobutanone-Based_Free_Radical_Ring_Expansion_and_Annulation_Reactions
https://www.researchgate.net/figure/Scheme-2-Cyclobutanone-based-ring-expansions-and-annulations_fig1_233680375
https://pubmed.ncbi.nlm.nih.gov/25476844/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12095275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tokyo University of Science. (n.d.). Cyclobutene Ring Opening Reactions. [Link]
Wang, B., Zhong, H., & Tian, X. (2022). KOtBu-promoted Michael/aldol/ring-opening cascade
reaction of cyclobutanones with chalcones. RSC Publishing. [Link]
Organic Chemistry Portal. (2021). New Catalytic Radical Process Involving 1,4-Hydrogen
Atom Abstraction: Asymmetric Construction of Cyclobutanones. [Link]
Zhang, X., et al. (2024). Asymmetric Transfer Hydrogenation of Cyclobutenediones. Journal
of the American Chemical Society. [Link]
Dwulet, N. C., Ramella, V., & Vanderwal, C. D. (2021).
Cramer, N., et al. (n.d.). Rh-catalyzed reagent-free ring expansion of cyclobutenones and
benzocyclobutenones. Chemical Science. [Link]
Xie, J., et al. (2021). New Catalytic Radical Process Involving 1,4-Hydrogen Atom
Abstraction: Asymmetric Construction of Cyclobutanones.
Dwulet, N. C., Ramella, V., & Vanderwal, C. D. (2021).
Organic Chemistry Portal. (2021).
Liu, C., et al. (2022). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols
toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PubMed Central. [Link]
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
[Link]
Souillart, L., & Cramer, N. (2015). Regiodivergent Cyclobutanone Cleavage: Switching
Selectivity With Different Lewis Acids. Chemistry, 21(5), 1863-7. [Link]
Organic Syntheses. (n.d.). cyclobutanone. [Link]
Organic Chemistry Portal. (n.d.).
Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. [Link]
Wikipedia. (n.d.).
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. [Link]
Wikipedia. (n.d.). Wittig reaction. [Link]
Vrije Universiteit Brussel. (n.d.). Stereoselective Reductions of 3-Substituted
Cyclobutanones: A Comparison between Experiment and Theory. [Link]
ResearchGate. (n.d.). (PDF) Theoretical study of the Wittig reaction of cyclic ketones with
phosphorus ylide. [Link]
Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. [Link]
The Dong Group. (2013). Synthesis of Cyclobutanone and Cyclobutenone. [Link]
The Organic Chemistry Tutor. (2024, March 26). Wittig Reaction Practice Problems [Video].
YouTube. [Link]
NROChemistry. (n.d.).
CORE. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and
Cyclobutanones. [Link]
Wikipedia. (n.d.). Ring strain. [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12095275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


University of Calgary. (n.d.). Ch17: Baeyer-Villiger reaction. [Link]
Organic Chemistry Tutor. (n.d.).
Chemistry LibreTexts. (2024). 17.6: Alcohols from Carbonyl Compounds - Grignard
Reagents. [Link]
ACS. (n.d.).
Orgo Made Easy. (2014, March 14). The Wittig Reaction's E & Z Alkene Products Made
Easy! - Organic Chemistry [Video]. YouTube. [Link]
ResearchGate. (n.d.). The scope of the Grignard reagent addition to the
chlorocyclobutanone 1 b. [Link]
PubChem. (n.d.). 2-Propylcyclobutanone. [Link]
ChemRxiv. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Ring strain - Wikipedia [en.wikipedia.org]

2. Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and
Annulation Reactions | Bentham Science [benthamscience.com]

3. KOtBu-promoted Michael/aldol/ring-opening cascade reaction of cyclobutanones with
chalcones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

4. researchgate.net [researchgate.net]

5. KOtBu-promoted Michael/aldol/ring-opening cascade reaction of cyclobutanones with
chalcones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

6. Baeyer-Villiger Oxidation [organic-chemistry.org]

7. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

8. organicchemistrytutor.com [organicchemistrytutor.com]

9. biblio.vub.ac.be [biblio.vub.ac.be]

10. masterorganicchemistry.com [masterorganicchemistry.com]

11. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b12095275?utm_src=pdf-body
https://www.benchchem.com/product/b12095275?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Ring_strain
https://benthamscience.com/public/article/9436
https://benthamscience.com/public/article/9436
https://pubs.rsc.org/en/content/articlelanding/2022/cc/d2cc03007a/unauth
https://pubs.rsc.org/en/content/articlelanding/2022/cc/d2cc03007a/unauth
https://www.researchgate.net/figure/Fe-Catalyzed-Ring-Opening-Reaction-of-Cyclobutanones-1-Reaction-conditions_fig2_356393228
https://pubs.rsc.org/en/content/articlelanding/2022/cc/d2cc03007a/unauth
https://pubs.rsc.org/en/content/articlelanding/2022/cc/d2cc03007a/unauth
https://www.organic-chemistry.org/namedreactions/baeyer-villiger-oxidation.shtm
https://nrochemistry.com/baeyer-villiger-oxidation/
https://www.organicchemistrytutor.com/topic/baeyer-villiger-oxidation/
https://biblio.vub.ac.be/vubirfiles/82912705/article_CBreduction_PURE.pdf
https://www.masterorganicchemistry.com/2015/12/10/reactions-of-grignard-reagents/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Aldehydes_and_Ketones/Reactivity_of_Aldehydes_and_Ketones/Reactions_with_Grignard_Reagents
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12095275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. chem.libretexts.org [chem.libretexts.org]

13. escholarship.org [escholarship.org]

14. Soft Enolization of 3-Substituted Cycloalkanones Exhibits Significantly Improved
Regiocontrol vs Hard Enolization Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

15. Soft Enolization of 3-Substituted Cycloalkanones Exhibits Significantly Improved
Regiocontrol vs Hard Enolization Conditions [organic-chemistry.org]

16. Wittig reaction - Wikipedia [en.wikipedia.org]

17. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

18. researchgate.net [researchgate.net]

19. researchgate.net [researchgate.net]

20. researchgate.net [researchgate.net]

21. Regiodivergent cyclobutanone cleavage: switching selectivity with different Lewis acids -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Support Center: Navigating Ring Strain in 2-
Propylcyclobutanone Reactions]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12095275#dealing-with-ring-strain-in-2-
propylcyclobutanone-reactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://chem.libretexts.org/Workbench/LCDS_Organic_Chemistry_OER_Textbook_-_Todd_Trout/17%3A_Alcohols_and_Phenols/17.06%3A_Alcohols_from_Carbonyl_Compounds_-_Grignard_Reagents
https://escholarship.org/content/qt6ng705v7/qt6ng705v7_noSplash_5b4acc21c9697167b4ef7b60ab2a9f7d.pdf
https://pubmed.ncbi.nlm.nih.gov/34870436/
https://pubmed.ncbi.nlm.nih.gov/34870436/
https://www.organic-chemistry.org/abstracts/lit8/260.shtm
https://www.organic-chemistry.org/abstracts/lit8/260.shtm
https://en.wikipedia.org/wiki/Wittig_reaction
https://commonorganicchemistry.com/Rxn_Pages/Wittig/Wittig_Index.htm
https://www.researchgate.net/publication/273638793_Theoretical_study_of_the_Wittig_reaction_of_cyclic_ketones_with_phosphorus_ylide
https://www.researchgate.net/publication/233680375_Discovery_and_Development_of_Cyclobutanone-Based_Free_Radical_Ring_Expansion_and_Annulation_Reactions
https://www.researchgate.net/figure/Scheme-2-Cyclobutanone-based-ring-expansions-and-annulations_fig1_233680375
https://pubmed.ncbi.nlm.nih.gov/25476844/
https://pubmed.ncbi.nlm.nih.gov/25476844/
https://www.benchchem.com/product/b12095275#dealing-with-ring-strain-in-2-propylcyclobutanone-reactions
https://www.benchchem.com/product/b12095275#dealing-with-ring-strain-in-2-propylcyclobutanone-reactions
https://www.benchchem.com/product/b12095275#dealing-with-ring-strain-in-2-propylcyclobutanone-reactions
https://www.benchchem.com/product/b12095275#dealing-with-ring-strain-in-2-propylcyclobutanone-reactions
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12095275?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12095275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12095275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

